molecular formula C12H18FN B8606516 6-(4-fluorophenyl)hexan-1-amine CAS No. 178215-46-8

6-(4-fluorophenyl)hexan-1-amine

Cat. No.: B8606516
CAS No.: 178215-46-8
M. Wt: 195.28 g/mol
InChI Key: PYFFUPDFNRUHBK-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)hexan-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a hexylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorophenyl)hexan-1-amine typically involves the reaction of 4-fluorobenzyl chloride with hexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 6-(4-fluorophenyl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-fluorophenyl)hexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the hexylamine chain can facilitate membrane permeability and cellular uptake. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects.

Comparison with Similar Compounds

    4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the hexyl chain, resulting in different chemical properties and applications.

    Hexylamine: Lacks the fluorophenyl group, making it less specific in receptor binding studies.

Uniqueness: 6-(4-fluorophenyl)hexan-1-amine is unique due to the combination of the fluorophenyl group and the hexylamine chain, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

178215-46-8

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

6-(4-fluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H18FN/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9H,1-5,10,14H2

InChI Key

PYFFUPDFNRUHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCN)F

Origin of Product

United States

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